molecular formula C17H18N2O2S B5561764 1-(cyclopropylcarbonyl)-3-(4-morpholinylcarbonothioyl)-1H-indole

1-(cyclopropylcarbonyl)-3-(4-morpholinylcarbonothioyl)-1H-indole

Cat. No. B5561764
M. Wt: 314.4 g/mol
InChI Key: VRCFYGKGMHDYLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropylcarbonyl)-3-(4-morpholinylcarbonothioyl)-1H-indole, also known as CPI-455, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Catalytic Functionalization and Asymmetric Alkylation

Vinylcyclopropanes (VCPs) are utilized to generate 1,3-dipoles in the presence of a palladium catalyst, acting as electrophiles for the functionalization of 3-substituted 1H-indoles and tryptophan derivatives through a Pd-catalyzed asymmetric allylic alkylation (Pd-AAA). This method enables the synthesis of various indolenine and indoline products with high yields and selectivity, showcasing the potential for constructing complex polycyclic structures via functional group juxtaposition (Trost et al., 2018).

Enantioselective Cyclopropanation

The first enantioselective copper-catalyzed cyclopropanation of N-acyl indoles, employing carbohydrate-based bis(oxazoline) ligands, has been demonstrated. This approach is critical for the synthesis of indole alkaloids, yielding products with an all-carbon quaternary stereocenter. Such methodologies are foundational for the efficient assembly of indole alkaloid structures, offering valuable building blocks for further synthesis (Özüduru et al., 2012).

Indolecarbonyl Coupling Reactions

Indole-3-carbonyls have been successfully coupled under the promotion of samarium diiodide, achieving high stereoselectivity through chelate transition states. This method facilitates the synthesis of various indole derivatives and indole-fused polycyclic compounds, highlighting the synthetic versatility of indolecarbonyl groups in constructing molecules of pharmaceutical interest (Lin et al., 1998).

Catalytic Synthesis of 3-Aminoalkylated Indoles

Gold nanoparticles coupled with 3-morpholinopropane-1-sulfonic acid (MOPS) have been shown to catalyze the cyclocondensation reaction of aldehydes with indole and amines, facilitating the synthesis of 3-aminoalkylated indoles. This represents an innovative approach to indole functionalization, leveraging the catalytic properties of gold nanoparticles for efficient synthesis under mild conditions (Sapkal et al., 2020).

properties

IUPAC Name

cyclopropyl-[3-(morpholine-4-carbothioyl)indol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c20-16(12-5-6-12)19-11-14(13-3-1-2-4-15(13)19)17(22)18-7-9-21-10-8-18/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCFYGKGMHDYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl-[3-(morpholine-4-carbothioyl)-indol-1-yl]-methanone

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